Lanatoside C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

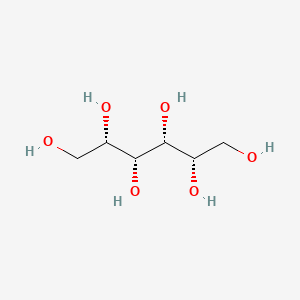

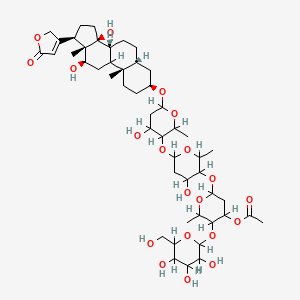

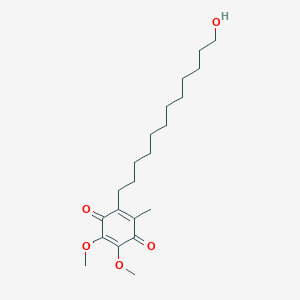

Lanatoside C, également connu sous le nom d’isolanid, est un glycoside cardiaque dérivé de la plante Digitalis lanata. Il est principalement utilisé dans le traitement de l’insuffisance cardiaque congestive et des arythmies cardiaques. Le this compound peut être administré par voie orale ou intraveineuse et est disponible sous forme de médicaments de marque et génériques .

Applications De Recherche Scientifique

Lanatoside C has a wide range of scientific research applications:

Safety and Hazards

Lanatoside C is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Mécanisme D'action

Le Lanatoside C exerce ses effets en inhibant la pompe sodium-potassium adenosine triphosphatase, qui régule le flux des ions sodium, potassium et calcium lors de la contraction musculaire dans le cœur. Cette inhibition entraîne une augmentation des niveaux intracellulaires de calcium, améliorant la contractilité cardiaque . De plus, le this compound a été trouvé pour induire l’apoptose dans les cellules cancéreuses en bloquant des voies de signalisation clés telles que MAPK, Wnt et PI3K/AKT/mTOR .

Analyse Biochimique

Biochemical Properties

Lanatoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is known to inhibit the activity of the Na+/K±ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the electrochemical gradient across the cell membrane, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the Na+/K±ATPase pump, inhibiting its activity. This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can then trigger various cellular responses, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under standard conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At therapeutic doses, it can improve cardiac function, but at high doses, it may cause toxic effects such as arrhythmias .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the Na+/K±ATPase pump, which plays a crucial role in cellular ion homeostasis. This interaction can influence metabolic flux and affect levels of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues via passive diffusion and possibly through interaction with specific transport proteins. Its distribution can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the Na+/K±ATPase pump. This interaction can affect its activity or function, potentially influencing various cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Lanatoside C est généralement extrait des feuilles de Digitalis lanata. Le processus d’extraction implique plusieurs étapes, notamment la macération, la filtration et la purification. Le composé peut également être synthétisé par une série de réactions chimiques impliquant la glycosylation de la digoxine avec des sucres spécifiques .

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit par extraction à grande échelle de Digitalis lanata. Le processus implique l’utilisation de solvants organiques et de techniques chromatographiques pour isoler et purifier le composé. Des méthodes avancées telles que la livraison d’aglycone par le bore ont également été développées pour la préparation efficace du this compound .

Analyse Des Réactions Chimiques

Types de réactions

Le Lanatoside C subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les oxydants tels que le permanganate de potassium et les réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés glycosylés et aglycones. Ces produits sont souvent étudiés pour leurs activités biologiques améliorées et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Le Lanatoside C fait partie de la famille des glycosides cardiaques, qui comprend d’autres composés tels que la digoxine et la digitoxine. Comparé à ces composés, le this compound présente un motif de glycosylation unique qui contribue à ses propriétés pharmacologiques distinctes . Des composés similaires comprennent :

Digoxine : Un autre glycoside cardiaque utilisé pour traiter les affections cardiaques.

Digitoxine : Connue pour sa demi-vie plus longue et ses utilisations thérapeutiques similaires.

Ouabaïne : Un glycoside cardiaque avec des effets puissants sur la pompe sodium-potassium adenosine triphosphatase.

Le this compound se distingue par sa glycosylation spécifique et les activités biologiques qui en résultent, ce qui en fait un composé précieux dans les milieux cliniques et de recherche.

Propriétés

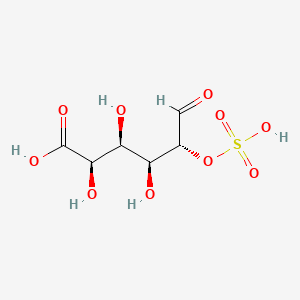

| { "Design of the Synthesis Pathway": "The synthesis of lanatoside C can be achieved through a multi-step process involving the conversion of several intermediates.", "Starting Materials": [ "Digitoxigenin", "Benzoyl chloride", "Sodium methoxide", "Methyl iodide", "Sodium hydride", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Protection of digitoxigenin - digitoxigenin is protected by reacting it with benzoyl chloride and sodium methoxide to form benzoyldigitoxigenin.", "Step 2: Methylation of protected digitoxigenin - benzoyldigitoxigenin is reacted with methyl iodide and sodium hydride to form 3-O-methylbenzoyldigitoxigenin.", "Step 3: Deprotection of digitoxigenin - 3-O-methylbenzoyldigitoxigenin is reacted with hydrochloric acid to remove the benzoyl protecting group and form 3-O-methyldigitoxigenin.", "Step 4: Formation of lactone ring - 3-O-methyldigitoxigenin is reacted with acetic anhydride to form the lactone ring and form 3-O-acetyldigitoxigenin.", "Step 5: Formation of sugar moiety - 3-O-acetyldigitoxigenin is reacted with a mixture of sodium bicarbonate, methanol, and chloroform to form the sugar moiety and form lanatoside C.", "Step 6: Purification - lanatoside C is purified using ethanol to obtain the final product." ] } | |

| 17575-22-3 | |

Formule moléculaire |

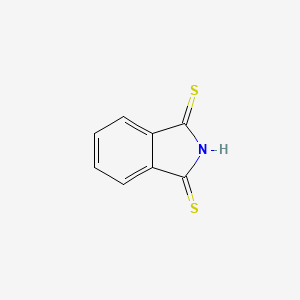

C49H76O20 |

Poids moléculaire |

985.1 g/mol |

Nom IUPAC |

[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1 |

Clé InChI |

JAYAGJDXJIDEKI-RPGAFPMPSA-N |

SMILES isomérique |

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

Apparence |

Solid powder |

| 17575-22-3 | |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Allocor Cedilanid Ceglunat Celanide isolanid lanatigen C lanatoside C Lanocide |

Origine du produit |

United States |

Q1: What is the primary target of lanatoside C?

A1: this compound primarily targets the α-subunit of Na+/K+-ATPase, a ubiquitous transmembrane protein. [] This inhibition disrupts potassium ion (K+) homeostasis, potentially contributing to its cytotoxic effects. []

Q2: How does this compound affect cancer cells?

A2: Research indicates that this compound exhibits anticancer activity through multiple mechanisms. - Induction of Autophagy: this compound treatment has been shown to induce autophagy in colorectal cancer cells, potentially linked to mitochondrial dysfunction caused by the compound. [] - Mitochondrial Dysfunction: By disrupting K+ homeostasis, this compound can cause mitochondrial aggregation and degeneration, ultimately leading to cell death. []- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of cancer cells. []- Apoptosis Induction: this compound can trigger apoptosis, a programmed cell death pathway, in various cancer cell lines. This effect has been linked to increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential (MMP). [, ]- Inhibition of Signaling Pathways: this compound has been shown to inhibit various signaling pathways implicated in cancer cell survival and proliferation, including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways. []

Q3: Does this compound enhance the effects of other anticancer therapies?

A3: Yes, studies suggest that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. This effect was observed in colorectal cancer cells, where this compound treatment impaired DNA damage repair processes, leading to sustained DNA damage and increased cell death after radiation exposure. [] Additionally, this compound has demonstrated synergistic effects with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in glioblastoma cells, enhancing their sensitivity to TRAIL-induced apoptosis. []

Q4: Does this compound affect fibroblasts, and if so, what are the implications for pulmonary fibrosis?

A4: Research has shown that this compound can suppress the proliferation and differentiation of fibroblasts. [] In a mouse model of bleomycin-induced pulmonary fibrosis, this compound protected against lung tissue damage by reducing fibroblast proliferation, inducing apoptosis in these cells, and suppressing the production of fibrotic markers. This suggests potential therapeutic applications for this compound in treating pulmonary fibrosis. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be readily obtained from publicly available chemical databases.

Q6: How stable is this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A7: One study investigated the bioavailability of this compound from tablets, dragees, and solutions, revealing that absorption of this compound is lower than that of digoxin, another cardiac glycoside. [] This suggests potential limitations in its bioavailability. While the abstracts do not delve into specific formulation strategies, it's a crucial aspect to explore for optimizing its therapeutic potential.

Q7: What is the safety profile of this compound?

A8: this compound is an FDA-approved cardiac glycoside used in the treatment of heart failure. [, ] While generally safe when used appropriately, like all medications, it can have potential side effects. The therapeutic window for cardiac glycosides can be narrow, and toxicity can occur. [] It is crucial to consult up-to-date medical references and prescribing information for comprehensive details on contraindications, warnings, and adverse effects.

Q8: Are there any known resistance mechanisms to this compound?

A9: While the provided abstracts do not detail specific resistance mechanisms to this compound, one study found that its mitogenic activity is restricted to lymphocytes from species resistant to the toxic effects of digitalis glycosides. [] This suggests that inherent species-specific differences in sensitivity to cardiac glycosides might exist, potentially influenced by variations in the target protein, Na+/K+-ATPase. Further research is needed to elucidate precise resistance mechanisms, particularly in the context of its anticancer activity.

Q9: What in vivo models have been used to study the effects of this compound?

A10: Several animal models have been employed to investigate the effects of this compound, including:- Mouse xenograft tumor model: This model was used to demonstrate the antitumor activity of this compound, both alone and in combination with radiation, in colorectal cancer. []- Bleomycin-induced mouse model of pulmonary fibrosis: This model was used to show the protective effect of this compound against lung fibrosis. []- GBM xenograft model: This model demonstrated the ability of this compound to sensitize glioblastoma cells to TRAIL-induced apoptosis in vivo. []- Invasive orthotopic model using primary GSC neurospheres: This model, utilizing human neural stem cells engineered to express TRAIL, demonstrated the potential of combining this compound with TRAIL gene therapy for treating invasive brain tumors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)